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Introduction
Keliximab is a primatized chimeric monoclonal antibody that specifically targets the human

CD4 antigen, a key co-receptor in T-cell activation.[1] By binding to domain 1 of the CD4

molecule, keliximab effectively modulates T-cell function, making it a valuable tool for

investigating T-cell signaling pathways.[1] Its mechanism of action involves the induction of

CD4 receptor down-modulation, a transient reduction in peripheral CD4+ T-cell numbers, and

the inhibition of T-cell proliferation. These properties allow researchers to dissect the intricate

signaling cascades downstream of the T-cell receptor (TCR) and CD4 engagement.

These application notes provide a comprehensive guide to using keliximab for studying T-cell

signaling, including its mechanism of action, protocols for key experiments, and data

presentation.

Mechanism of Action
CD4 acts as a co-receptor to the TCR, binding to MHC class II molecules on antigen-

presenting cells (APCs). This interaction brings the CD4-associated protein tyrosine kinase,

p56lck, into proximity with the TCR complex, initiating a signaling cascade crucial for T-cell

activation.[1] Keliximab's binding to CD4 is thought to sterically hinder the interaction between

CD4 and MHC class II molecules and may also transmit a negative signal into the T-cell.[2]
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This leads to a dampening of the downstream signaling events, including the phosphorylation

cascade mediated by p56lck.[1]

The primary effects of keliximab on T-cells that can be leveraged for research purposes

include:

Modulation of CD4 Expression: Keliximab induces the down-modulation of CD4 from the T-

cell surface, allowing for the study of cellular responses in the absence of this key co-

receptor.[1][3]

Inhibition of T-Cell Proliferation: Keliximab is a potent inhibitor of in vitro T-cell responses,

providing a tool to investigate the signaling pathways that govern cell cycle entry and

division.[1][4]

Alteration of Activation Marker Expression: Treatment with keliximab leads to a reduction in

the number of CD4+ T-cells expressing activation markers such as CD25, HLA-DR,

CD45RO, and CD45RA.

Data Presentation
While specific binding affinity and IC50 values for keliximab are not readily available in the

public domain, the following table summarizes the reported effects of keliximab from clinical

studies. This data can serve as a reference for expected outcomes in experimental settings.
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Parameter Observation Keliximab Dose Reference

CD4+ T-Cell Count

Significantly

decreased following

infusion.

0.5, 1.5, and 3.0

mg/kg
[4]

CD4 Expression

(Mean Fluorescence)

Significant reductions

in OKT4 binding.

0.5, 1.5, and 3.0

mg/kg
[4]

T-Cell Activation

Markers (CD25, HLA-

DR, CD45RO,

CD45RA)

Significant reductions

in the number of

positive cells.

0.5, 1.5, and 3.0

mg/kg
[4]

T-Cell Proliferation

Significant reduction

compared to control

antibody.

Not specified in vitro [4]

Clinical Response

(Rheumatoid Arthritis)

Dose-dependent

increase in ACR 20

response rates.

40, 80, 140 mg (twice

weekly) and 240 mg

(once weekly)

[5]

Experimental Protocols
Here we provide detailed protocols for key experiments to study T-cell signaling using

keliximab.

Protocol 1: Flow Cytometry Analysis of CD4+ T-Cell
Activation Markers
This protocol allows for the quantification of changes in T-cell surface markers following

keliximab treatment.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs)

Keliximab
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Isotype control antibody

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD25, HLA-DR, CD69

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fixable viability dye

96-well U-bottom plates

Flow cytometer

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

Plate 100 µL of cell suspension per well in a 96-well plate.

Add keliximab at desired concentrations (e.g., 0.1, 1, 10 µg/mL). Use an isotype control

antibody at the highest concentration of keliximab as a negative control.

Incubate for 1 hour at 37°C.

Add T-cell activation stimuli (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28

at 1-5 µg/mL).

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

Harvest cells and wash with FACS buffer.

Stain with a fixable viability dye according to the manufacturer's instructions.

Wash cells and then stain with a cocktail of fluorochrome-conjugated antibodies against

surface markers for 30 minutes at 4°C in the dark.
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Wash cells twice with FACS buffer.

Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

Analyze the data by gating on live, single lymphocytes, then on CD3+ T-cells, and

subsequently on CD4+ and CD8+ populations to assess the expression of activation

markers.

Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of keliximab on T-cell proliferation.

Materials:

Isolated CD4+ T-cells

Carboxyfluorescein succinimidyl ester (CFSE)

Keliximab

Isotype control antibody

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 coated beads)

Complete RPMI-1640 medium

FACS buffer

Flow cytometer

Procedure:

Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or

fluorescence-activated cell sorting (FACS).

Wash cells with pre-warmed PBS.

Resuspend cells at 1 x 10^7 cells/mL in PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected

from light.

Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5

minutes on ice.

Wash the cells three times with complete medium.

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

Plate 100 µL of cell suspension per well in a 96-well plate.

Add keliximab at various concentrations. Include an isotype control.

Add T-cell activation stimuli.

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

Harvest cells and wash with FACS buffer.

Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE

fluorescence in daughter cells.

Protocol 3: Immunoprecipitation and Western Blot
Analysis of p56lck Phosphorylation
This protocol is designed to investigate the effect of keliximab on the phosphorylation of

p56lck, a key signaling molecule downstream of CD4.

Materials:

Isolated CD4+ T-cells

Keliximab

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Anti-p56lck antibody for immunoprecipitation

Protein A/G agarose beads

Anti-phosphotyrosine antibody for Western blotting

Anti-p56lck antibody for Western blotting (as a loading control)

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

Isolate CD4+ T-cells.

Pre-treat cells with keliximab or an isotype control for 1 hour at 37°C.

Stimulate the cells with anti-CD3/anti-CD28 antibodies for various time points (e.g., 0, 2, 5,

10 minutes).

Lyse the cells in ice-cold lysis buffer.

Clarify the lysates by centrifugation.

Pre-clear the lysates with Protein A/G agarose beads.

Incubate the pre-cleared lysates with an anti-p56lck antibody overnight at 4°C with gentle

rotation.

Add Protein A/G agarose beads to capture the immune complexes.

Wash the beads extensively with lysis buffer.

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with an anti-phosphotyrosine antibody.

Strip the membrane and re-probe with an anti-p56lck antibody to confirm equal loading.
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Develop the blots using an appropriate detection system.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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